molecular formula C19H15BrN2O3 B5729886 4-bromo-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B5729886
M. Wt: 399.2 g/mol
InChI Key: YBGVRNYKPSOFIM-UHFFFAOYSA-N
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Description

4-bromo-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide is a complex organic compound that features a bromine atom, a naphthalene ring, and a benzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromoaniline with naphthalen-2-yloxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with benzenecarboximidamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-bromo-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N’-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-16-8-5-14(6-9-16)19(21)22-25-18(23)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGVRNYKPSOFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=C(C=C3)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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